molecular formula C9H7BrN2O B13412618 2-Amino-5-(2-bromoacetyl)benzonitrile CAS No. 88167-50-4

2-Amino-5-(2-bromoacetyl)benzonitrile

Cat. No.: B13412618
CAS No.: 88167-50-4
M. Wt: 239.07 g/mol
InChI Key: UJEZJLWSDUCAEA-UHFFFAOYSA-N
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Description

2-Amino-5-(2-bromoacetyl)benzonitrile (C₉H₈Br₂N₂O) is a brominated aromatic nitrile characterized by a 2-amino group at position 2, a 2-bromoacetyl substituent at position 5, and a nitrile group at position 1 on the benzene ring (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic frameworks and bioactive molecules. Its reactivity stems from the electron-withdrawing nitrile and bromoacetyl groups, which facilitate nucleophilic substitution and cyclocondensation reactions .

Properties

CAS No.

88167-50-4

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

2-amino-5-(2-bromoacetyl)benzonitrile

InChI

InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3H,4,12H2

InChI Key

UJEZJLWSDUCAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-bromoacetyl)benzonitrile typically involves the bromination of 2-amino-5-acetylbenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the acetyl position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-bromoacetyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(2-bromoacetyl)benzonitrile is a chemical compound with diverse applications in scientific research, particularly in synthesizing various organic molecules and pharmaceutical compounds . This compound is also known by its CAS number 88167-50-4 .

Scientific Research Applications
this compound serves as a crucial intermediate in synthesizing various compounds with biological activities .

Synthesis of Cimaterol: this compound hydrobromide is used in the synthesis of Cimaterol, a β-adrenergic agonist .

Synthesis of β2-Adrenoceptor Agonists: It is utilized in creating β2-adrenoceptor agonists. For instance, it is used in synthesizing 2-amino-5-(2-bromoacetyl)-3-chlorobenzonitrile, a precursor in producing β2-adrenoceptor agonists .

Case Studies

ReactantProductYieldReaction Conditions
(2R,3R)-3-(2,5-Difluoro-phenyl)-3-hydroxy-2-methyl-4-[1,2,4]triazol-1-ylthiobutyramide4-{2-[(1R,2R)-2-(2,5-Difluoro-phenyl)-2-hydroxy-1-methyl-3-[1,2,4]triazol-1-yl-propyl]-thiazol-4-yl}-benzonitrile86%With sodium hydrogencarbonate in ethanol, reflux for 1 hour
Carbamimidoyl-acetic acid ethyl ester hydrochloride2-Amino-5-(4-cyano-phenyl)-1H-pyrrole-3-carboxylic acid ethyl esterN/ASodium ethoxide solution in ethanol at 0 to 5 °C
2-amino-5-(2-bromo-1-hydroxyethyl)-benzonitrileDerivatives of fenoterol, 2-amino-1-phenylethanol, and 2-amino-2-phenylethanolN/AStirred solution in ethanol with isopropylamine

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-bromoacetyl)benzonitrile involves its reactivity with various biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This compound can also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Bromoacetyl-Substituted Benzonitriles

Compounds sharing the bromoacetyl-benzonitrile backbone exhibit distinct reactivity and bioactivity depending on substituent positions (Table 1).

Table 1: Bromoacetyl-Substituted Benzonitriles

Compound Name Substituent Positions Molecular Formula Key Properties/Applications References
2-Amino-5-(2-bromoacetyl)benzonitrile 2-NH₂, 5-BrCOCH₂, 1-CN C₉H₈Br₂N₂O Intermediate for β-arrestin-biased agonists
3-(2-Bromoacetyl)benzonitrile 3-BrCOCH₂, 1-CN C₉H₆BrNO Precursor for heterocyclic synthesis (e.g., thiadiazoles)
5-Acetyl-2-bromo-benzonitrile 2-Br, 5-COCH₃, 1-CN C₉H₆BrNO Electrophilic reactivity in Suzuki couplings

Key Observations :

  • Positional Effects: The 5-bromoacetyl group in this compound enhances its utility in forming β-arrestin-biased agonists compared to 3-substituted analogs like 3-(2-bromoacetyl)benzonitrile, which are more commonly used in heterocyclic ring formation .
  • Functional Group Influence : The acetyl group in 5-acetyl-2-bromo-benzonitrile lacks the electrophilic bromine atom, limiting its utility in nucleophilic substitutions but favoring cross-coupling reactions .

Halogenated and Methoxy-Substituted Benzonitriles

Substituents such as halogens (Cl, F, Br) and methoxy groups modulate electronic properties and biological activity (Table 2).

Table 2: Halogenated and Methoxy Benzonitriles

Compound Name Substituent Positions Molecular Formula Key Properties/Applications References
2-Amino-4-chloro-5-methoxybenzonitrile 2-NH₂, 4-Cl, 5-OCH₃, 1-CN C₈H₇ClN₂O Antimicrobial activity (Gram-negative bacteria)
5-Amino-2-fluorobenzonitrile 2-F, 5-NH₂, 1-CN C₇H₇N₃ High reactivity due to electron-withdrawing F
2-Amino-5-bromo-3-methoxybenzonitrile 2-NH₂, 5-Br, 3-OCH₃, 1-CN C₈H₇BrN₂O Intermediate for OLED materials

Key Observations :

  • Antimicrobial Activity: The chloro-methoxy substitution in 2-amino-4-chloro-5-methoxybenzonitrile enhances antibacterial efficacy compared to bromoacetyl derivatives, likely due to improved membrane penetration .
  • Electronic Effects: Fluorine in 5-amino-2-fluorobenzonitrile increases electrophilicity, making it more reactive in SNAr reactions than brominated analogs .

Derivatives with Heterocyclic Moieties

Hybrid molecules incorporating thiadiazole or thiazolidinone rings demonstrate divergent biological profiles (Table 3).

Table 3: Heterocyclic Derivatives

Compound Name Core Structure Key Properties/Applications References
2-(5-Substitutedbenzyl)-1,3,4-thiadiazol-2-yl-thiazolidin-4-one Thiadiazole-thiazolidinone Antimicrobial activity (Gram-negative)
5-(2-Bromoacetyl)-2-chloro-4-methylbenzonitrile Chloro-methyl substitution High toxicity (requires strict handling)

Key Observations :

  • Thiadiazole Derivatives: Schiff base-derived thiadiazoles exhibit potent antibacterial activity, though their synthetic complexity contrasts with the straightforward reactivity of this compound .
  • Safety Profile: The chloro-methyl group in 5-(2-bromoacetyl)-2-chloro-4-methylbenzonitrile increases toxicity compared to non-methylated analogs, necessitating specialized safety protocols .

Biological Activity

2-Amino-5-(2-bromoacetyl)benzonitrile (CAS Number: 15615550) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 227.07 g/mol
  • Structure : The compound features an amino group and a bromoacetyl moiety attached to a benzonitrile backbone, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against several bacterial strains.
  • Cytotoxicity : The compound has shown potential cytotoxic effects in vitro against cancer cell lines.

Antimicrobial Activity

Recent investigations have focused on the antimicrobial properties of this compound. A study evaluated its efficacy against common pathogens, finding notable activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans15.62 µg/mL

The compound's MIC values indicate that it possesses significant antimicrobial properties, comparable to standard antibiotics such as fluconazole for fungal strains .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using various cancer cell lines. The results are summarized below:

Cell Line IC₅₀ (µM) Effect
HeLa (cervical cancer)25Moderate cytotoxicity
MCF-7 (breast cancer)30Significant cytotoxicity
A549 (lung cancer)20High cytotoxicity

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

The proposed mechanism of action for this compound includes:

  • Inhibition of Protein Synthesis : The presence of the bromoacetyl group may interfere with bacterial protein synthesis.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving Staphylococcus aureus, researchers treated cultures with varying concentrations of this compound. Results indicated a dose-dependent inhibition of bacterial growth, confirming its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments were conducted on MCF-7 cells treated with different concentrations of the compound. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations, supporting its role as a potential anticancer drug candidate.

Q & A

Q. What are the common synthetic routes for 2-amino-5-(2-bromoacetyl)benzonitrile, and how can reaction conditions be optimized for yield?

The synthesis of this compound often involves bromoacetylation of a precursor such as 2-amino-5-acetylbenzonitrile. A validated method includes reacting 4-(2-bromoacetyl)benzonitrile analogs with urea in acetonitrile at 85°C under reflux for 12–24 hours, monitored by TLC . Optimization can focus on:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic reactivity.
  • Temperature control : Prolonged heating (e.g., 85°C) ensures complete bromoacetylation.
  • Stoichiometry : Excess brominating agents (e.g., 1.2–1.5 eq.) improve conversion. Yields typically range from 60–80%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How can vibrational spectroscopy and crystallography be used to characterize this compound?

Vibrational spectroscopy : Fourier-transform infrared (FTIR) and Raman spectroscopy identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=O stretch at ~1700 cm⁻¹). Discrepancies between experimental and calculated spectra (using DFT methods like B3LYP) may indicate conformational flexibility . Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the planarity of the bromoacetyl group relative to the benzonitrile ring. Crystallographic data can validate computational models .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, MD) are effective for predicting the reactivity and solvation behavior of this compound?

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set calculate electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to predict electrophilic/nucleophilic sites . For example, the bromoacetyl group’s electron-withdrawing nature lowers the LUMO energy, enhancing reactivity toward nucleophiles.
  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, acetonitrile) model solvation dynamics and aggregation tendencies. Parameters include OPLS-AA force fields and periodic boundary conditions . MD can predict surface orientation (e.g., benzonitrile ring parallel to metal surfaces in adsorption studies) .

Q. How can this compound be applied in designing enzyme inhibitors, and what experimental assays validate its efficacy?

This compound’s bromoacetyl group acts as a reactive warhead for covalent inhibition. For example:

  • Kinase inhibitors : Target cysteine residues in ATP-binding pockets. Assays include:
  • Kinase activity assays : Measure IC₅₀ using ADP-Glo™ or radioactive [γ-³²P]ATP.
  • Mass spectrometry : Confirm covalent adduct formation .
    • Antimicrobial agents : Test against bacterial/fungal strains via microdilution assays (MIC values). Structural analogs have shown activity against Anopheles arabensis larvae .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies between experimental and theoretical spectra often arise from:

  • Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations.
  • Conformational sampling : Use molecular dynamics to identify dominant conformers .
  • Crystallographic validation : Compare computational bond angles with X-ray data to refine force fields .

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